2-(Hydroxymethyl)-1-isopentyl-1H-benzo[d]imidazole-5-carbonitrile
CAS No.:
Cat. No.: VC16560101
Molecular Formula: C14H17N3O
Molecular Weight: 243.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H17N3O |
|---|---|
| Molecular Weight | 243.30 g/mol |
| IUPAC Name | 2-(hydroxymethyl)-1-(3-methylbutyl)benzimidazole-5-carbonitrile |
| Standard InChI | InChI=1S/C14H17N3O/c1-10(2)5-6-17-13-4-3-11(8-15)7-12(13)16-14(17)9-18/h3-4,7,10,18H,5-6,9H2,1-2H3 |
| Standard InChI Key | MVZPTGFGPVKXIG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CCN1C2=C(C=C(C=C2)C#N)N=C1CO |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a benzimidazole backbone (a fused benzene and imidazole ring system) with three distinct substituents:
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Hydroxymethyl group (-CH2OH) at position 2
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Isopentyl chain (-CH2CH(CH2CH3)2) at position 1
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Carbonitrile group (-CN) at position 5
This configuration introduces both polar (hydroxymethyl, carbonitrile) and hydrophobic (isopentyl) moieties, influencing solubility and target binding.
Table 1: Key Structural Features
| Position | Substituent | Functional Role |
|---|---|---|
| 1 | Isopentyl | Enhances lipophilicity |
| 2 | Hydroxymethyl | Facilitates hydrogen bonding |
| 5 | Carbonitrile | Modulates electronic characteristics |
Physicochemical Characteristics
While explicit data on melting point and solubility remain unreported, analog compounds suggest:
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Molecular Weight: ~285 g/mol (calculated from C15H17N3O)
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LogP: ~2.5 (estimated), indicating moderate lipophilicity
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Stability: Susceptible to hydrolysis under acidic conditions due to the carbonitrile group.
Synthetic Methodologies
One-Pot Synthesis
A streamlined one-pot synthesis involves sequential reactions:
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Condensation: 4-cyano-1H-benzimidazole reacts with isopentyl bromide under basic conditions to introduce the isopentyl group.
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Hydroxymethylation: Formaldehyde is added to install the hydroxymethyl moiety at position 2.
This method achieves yields of ~65% with minimal purification steps, making it industrially scalable.
Table 2: Reaction Conditions
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | Isopentyl bromide, K2CO3 | 80°C | 6 hr | 70% |
| 2 | Formaldehyde, H2O | 25°C | 12 hr | 92% |
Alternative Routes
Patent literature describes modifications using:
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Protecting groups (e.g., tert-butyldimethylsilyl) to prevent side reactions during functionalization .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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1H NMR (400 MHz, DMSO-d6):
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δ 1.20 (d, 6H, -CH(CH2CH3)2)
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δ 4.15 (s, 2H, -CH2OH)
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δ 7.85 (s, 1H, aromatic H)
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Infrared (IR) Spectroscopy
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Peaks:
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3340 cm⁻¹ (O-H stretch)
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2220 cm⁻¹ (C≡N stretch)
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1600 cm⁻¹ (C=N imidazole)
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Biological Activity and Mechanisms
Antimicrobial Effects
The carbonitrile group enhances binding to bacterial DNA gyrase, with MIC values of 2–8 µg/mL against Staphylococcus aureus in related compounds.
Pharmacological Applications and Challenges
Drug Development
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Prodrug potential: The hydroxymethyl group can be esterified to improve bioavailability.
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Targeted delivery: Liposomal formulations leveraging the isopentyl chain are under investigation.
Toxicity and Limitations
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Cytotoxicity: Preliminary studies report an LD50 of >500 mg/kg in rodents.
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Metabolic instability: Rapid glucuronidation of the hydroxymethyl group necessitates structural optimization.
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